1-(2-aminoethyl)-1H-indazole-5-carboxylic acid dihydrochloride
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Overview
Description
1-(2-Aminoethyl)-1H-indazole-5-carboxylic acid dihydrochloride is a synthetic organic compound that belongs to the indazole family. This compound is characterized by the presence of an aminoethyl group attached to the indazole ring, which is further substituted with a carboxylic acid group. The dihydrochloride form indicates that the compound is stabilized as a salt with two molecules of hydrochloric acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-indazole-5-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the indazole ring is replaced by an aminoethyl moiety.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid, resulting in the formation of a stable salt.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-1H-indazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The indazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Imines, amides.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted indazole derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-1H-indazole-5-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1H-indazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group may facilitate binding to active sites, while the indazole core can interact with hydrophobic pockets or aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Aminoethyl)-1H-indazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-(2-Aminoethyl)-1H-benzimidazole-5-carboxylic acid: Similar structure but with a benzimidazole core instead of indazole.
1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a pyrazole core.
Uniqueness: 1-(2-Aminoethyl)-1H-indazole-5-carboxylic acid dihydrochloride is unique due to the specific positioning of the aminoethyl and carboxylic acid groups on the indazole ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique binding properties and biological effects compared to its analogs.
Properties
CAS No. |
2731011-01-9 |
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Molecular Formula |
C10H13Cl2N3O2 |
Molecular Weight |
278.1 |
Purity |
95 |
Origin of Product |
United States |
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